molecular formula C12H16Cl2N2O3 B1424711 4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1220016-48-7

4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride

Cat. No. B1424711
CAS RN: 1220016-48-7
M. Wt: 307.17 g/mol
InChI Key: HTSPLWPDBUBPFN-UHFFFAOYSA-N
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Description

“4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C11H14Cl2N2O3 . It has an average mass of 293.147 Da and a monoisotopic mass of 292.038147 Da . It is a brown solid and is stored at temperatures between 0-8°C .


Molecular Structure Analysis

The InChI code for “4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride” is 1S/C12H16N2O3.ClH/c1-9-8-10 (14 (15)16)2-3-12 (9)17-11-4-6-13-7-5-11;/h2-3,8,11,13H,4-7H2,1H3;1H . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride” is a brown solid . It has a molecular weight of 272.73 . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Synthesis of Indole and Benzimidazole Piperazines

This compound serves as a reactant in the synthesis of indole and benzimidazole piperazines . These piperazines are significant due to their role as histamine H4 receptor antagonists, which are explored for therapeutic potential in treating allergic and inflammatory diseases.

Development of Histamine H4 Receptor Antagonists

The histamine H4 receptor is a promising target for drug discovery. The compound is utilized in the development of new molecules that can modulate this receptor, potentially leading to novel treatments for conditions like asthma, chronic pruritus, and rheumatoid arthritis .

Pharmaceutical Industry Applications

Piperidine derivatives, including the compound being analyzed, are present in more than twenty classes of pharmaceuticals. They are essential building blocks in drug construction due to their versatility and presence in a wide range of biologically active molecules .

Synthesis of Biologically Active Piperidines

The compound is used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives. These derivatives are crucial for the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which have significant pharmacological applications .

Research in Organic Chemistry

Organic chemists utilize this compound for the development of fast and cost-effective methods for the synthesis of substituted piperidines. This research is fundamental in creating synthetic medicinal blocks for drugs, highlighting the compound’s importance in organic synthesis .

Exploration of Piperidine Moiety in Drug Discovery

The piperidine moiety, a part of this compound’s structure, plays a significant role in the discovery and biological evaluation of potential drugs. Researchers focus on the piperidine cycle due to its common presence in the structure of heterocyclic compounds used in the pharmaceutical industry .

Controlled Environment and Cleanroom Solutions

In the context of controlled environments and cleanrooms, this compound is studied for its potential applications in creating safer and more efficient protocols for handling and manufacturing pharmaceutical products .

Analytical Chemistry and Chromatography

The compound’s unique properties make it suitable for use in analytical chemistry, particularly in chromatography and mass spectrometry. It can be used as a standard or reference compound in the qualitative and quantitative analysis of complex mixtures .

properties

IUPAC Name

4-[(2-chloro-4-nitrophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3.ClH/c13-11-7-10(15(16)17)1-2-12(11)18-8-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSPLWPDBUBPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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